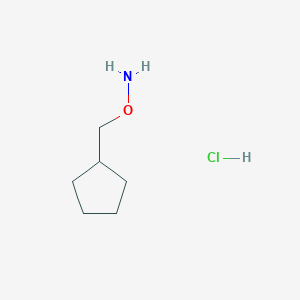

O-(Cyclopentylmethyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(cyclopentylmethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-8-5-6-3-1-2-4-6;/h6H,1-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCUXJDRNNFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694591 | |

| Record name | O-(Cyclopentylmethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854382-69-7 | |

| Record name | O-(Cyclopentylmethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to O-(Cyclopentylmethyl)hydroxylamine Hydrochloride: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of O-(Cyclopentylmethyl)hydroxylamine Hydrochloride in Medicinal Chemistry

This compound, with the CAS number 854382-69-7, is a specialized hydroxylamine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its unique structural features, combining a flexible cyclopentylmethyl group with a reactive oxyamine functional group, make it a valuable reagent for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, and its primary application in the formation of oxime ethers, which are integral components of many biologically active compounds.

The strategic incorporation of the cyclopentylmethyl moiety can enhance the lipophilicity and metabolic stability of a drug candidate, potentially improving its pharmacokinetic profile. The hydroxylamine functionality, in turn, provides a versatile handle for the construction of various carbon-nitrogen bonds, most notably in the formation of oximes and oxime ethers. These motifs are found in a wide range of pharmaceuticals, including antiviral, antibacterial, and anticancer agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. While detailed experimental data for this specific salt is not widely published, the properties of the free base and related compounds can provide valuable insights.

| Property | Value | Source |

| CAS Number | 854382-69-7 | Multiple Supplier Catalogs |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Purity | Typically >95% | [2] |

Note: Some properties are for the free base O-(Cyclopentylmethyl)hydroxylamine (CAS 854383-20-3) as comprehensive data for the hydrochloride salt is limited.

Synthesis of this compound: A Mechanistic Approach

Diagram: Plausible Synthetic Pathway

Caption: Plausible synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is based on established methods for the synthesis of O-alkylhydroxylamines and should be adapted and optimized for the specific target molecule.[3]

Step 1: Synthesis of N-(Cyclopentylmethoxy)phthalimide via Mitsunobu Reaction

-

To a stirred solution of cyclopentylmethanol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-(cyclopentylmethoxy)phthalimide.

Causality: The Mitsunobu reaction is a reliable method for the dehydration and subsequent coupling of an alcohol and a nucleophile (in this case, N-hydroxyphthalimide). The azodicarboxylate and triphenylphosphine activate the alcohol for nucleophilic attack.

Step 2: Synthesis of O-(Cyclopentylmethyl)hydroxylamine via Hydrazinolysis

-

Dissolve the N-(cyclopentylmethoxy)phthalimide (1.0 eq) in a suitable solvent such as ethanol or dichloromethane.

-

Add hydrazine hydrate (1.2-1.5 eq) to the solution and stir at room temperature. The reaction progress can be monitored by the precipitation of the phthalhydrazide byproduct.

-

After complete consumption of the starting material (as indicated by TLC), filter the reaction mixture to remove the phthalhydrazide precipitate.

-

Carefully concentrate the filtrate under reduced pressure to obtain the crude O-(Cyclopentylmethyl)hydroxylamine.

Causality: Hydrazinolysis, often referred to as the Ing-Manske procedure, is a standard method for the deprotection of phthalimide-protected amines and hydroxylamines. The hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic hydrazide and liberation of the desired product.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude O-(Cyclopentylmethyl)hydroxylamine in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.

-

To this solution, add a solution of hydrochloric acid in a non-polar solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality: The formation of the hydrochloride salt enhances the stability and handling characteristics of the hydroxylamine, which can be prone to oxidation in its free base form. The salt is typically a crystalline solid that is easier to weigh and store.

Core Application: Synthesis of Oxime Ethers

The primary utility of this compound lies in its reaction with aldehydes and ketones to form stable oxime ethers. This transformation is a cornerstone of modern synthetic and medicinal chemistry.

Reaction Mechanism: Oxime Ether Formation

The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime ether.

Caption: General mechanism for oxime ether formation.

Experimental Protocol: General Procedure for Oxime Ether Synthesis

-

In a suitable reaction vessel, dissolve the aldehyde or ketone (1.0 eq) in a polar solvent such as ethanol or methanol.

-

Add this compound (1.1-1.2 eq) to the solution.

-

Add a mild base, such as sodium acetate or pyridine (1.2-1.5 eq), to neutralize the hydrochloride and facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime ether.

-

Purify the product by flash column chromatography or recrystallization as needed.

Trustworthiness: The inclusion of a mild base is crucial to liberate the free hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile. The choice of solvent and temperature can be optimized to improve reaction rates and yields.

Applications in Drug Discovery and Development

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its role as a key intermediate can be inferred from its structural motifs present in various patented compounds and drug candidates. O-alkyl hydroxylamines, in general, are utilized in the synthesis of compounds targeting a wide range of therapeutic areas. For instance, they are precursors to hydroxamic acids, a class of compounds known for their activity as histone deacetylase (HDAC) inhibitors in cancer therapy. Furthermore, the oxime ether linkage is a bioisostere for other functional groups and can be used to modulate the physicochemical and pharmacological properties of a lead compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its ability to readily form oxime ethers with a wide range of carbonyl compounds provides a reliable method for introducing the cyclopentylmethoxyamino moiety, which can impart desirable properties to drug candidates. The synthetic route outlined in this guide, based on established chemical principles, offers a practical approach for its preparation in a research setting. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of specialized reagents like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

-

Maloney, K. M., & Toste, F. D. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters, 6(12), 1221–1225. [Link]

-

PubChem. O-(cyclopentylmethyl)hydroxylamine. National Center for Biotechnology Information. [Link]

Sources

Synthesis of O-(Cyclopentylmethyl)hydroxylamine hydrochloride

An In-Depth Technical Guide to the Synthesis of O-(Cyclopentylmethyl)hydroxylamine Hydrochloride

For professionals in drug development and chemical research, the synthesis of novel building blocks is a cornerstone of innovation. This compound is a valuable reagent, particularly in the construction of complex molecules and potential pharmaceutical candidates where the introduction of an alkoxyamine moiety is desired.[1] This guide provides a detailed, field-proven methodology for its synthesis, focusing on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound can be logically approached through a retrosynthetic analysis. The target molecule is a stable salt, which can be disconnected at the N-Cl bond to reveal the free base, O-(Cyclopentylmethyl)hydroxylamine. The core C-O-N linkage is most reliably formed by alkylating a protected hydroxylamine equivalent. This leads us to two key precursors: an activated cyclopentylmethyl electrophile and a hydroxylamine nucleophile surrogate.

A robust and well-documented strategy employs a modified Gabriel synthesis.[2][3] This pathway involves the O-alkylation of N-hydroxyphthalimide, which serves as an excellent, non-basic surrogate for the hydroxylamine anion (HONH⁻), preventing undesirable side reactions like over-alkylation.[3][4] The alkylating agent, cyclopentylmethyl bromide, can be readily prepared from the corresponding commercially available alcohol, cyclopentylmethanol.

The overall synthetic strategy is visualized below:

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Key Electrophile: Cyclopentylmethyl Bromide

The initial step involves converting the primary alcohol, cyclopentylmethanol, into a more reactive electrophile suitable for the subsequent S\N2 reaction. The hydroxyl group (-OH) is a poor leaving group; therefore, it must be converted into a better one, such as a halide.

Causality of Experimental Choices

The conversion of a primary alcohol to an alkyl bromide is a classic transformation. While reagents like phosphorus tribromide (PBr₃) are effective, using concentrated hydrobromic acid (HBr) is often preferred for its operational simplicity and cost-effectiveness.[5][6] The reaction proceeds via an S\N2 mechanism, where the protonated hydroxyl group (now a good leaving group, H₂O) is displaced by the bromide ion.[5] This method is ideal for primary alcohols as it avoids the carbocation rearrangements that can plague S\N1 pathways with secondary or tertiary alcohols.[7][8]

Experimental Protocol: Cyclopentylmethanol to Cyclopentylmethyl Bromide

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylmethanol (1.0 eq).

-

Reagent Addition : Carefully add concentrated hydrobromic acid (48% aqueous solution, 2.0-3.0 eq) to the flask.

-

Heating : Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : After cooling to room temperature, transfer the mixture to a separatory funnel. The organic layer (denser) will contain the product.

-

Washing : Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude cyclopentylmethyl bromide by vacuum distillation to obtain a clear, colorless liquid.

Data Presentation: Cyclopentylmethyl Bromide

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁Br | N/A |

| Molecular Weight | 163.06 g/mol | N/A |

| Appearance | Colorless liquid | [6] |

| Expected Yield | 75-85% | N/A |

| Boiling Point | ~70-72 °C at 20 mmHg | N/A |

Part II: Modified Gabriel Synthesis: N-(Cyclopentylmethoxy)phthalimide

This stage is the core C-O bond-forming reaction. It leverages the principles of the Gabriel synthesis, which traditionally produces primary amines, but is adapted here using N-hydroxyphthalimide to generate an O-alkylated product.[2]

Causality of Experimental Choices

The direct alkylation of hydroxylamine is impractical due to its high nucleophilicity and the potential for multiple alkylations on both the oxygen and nitrogen atoms. N-hydroxyphthalimide provides a stable, acidic (pKa ≈ 6.3) hydroxylamine surrogate.[4] Deprotonation with a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) generates the phthalimide anion. This anion is a soft nucleophile that selectively attacks the primary alkyl bromide in an S\N2 fashion to form the stable N-alkoxyphthalimide intermediate.[3] DMF is an excellent solvent for this reaction as it effectively solvates the potassium cation and provides a polar environment to facilitate the S\N2 transition state.

Sources

- 1. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. What is the product A of the reaction of cyclopentylmethanol with HBr? R.. [askfilo.com]

- 6. How might you carry out the following transformation? More than one step .. [askfilo.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to O-(Cyclopentylmethyl)hydroxylamine Hydrochloride: Synthesis, Characterization, and Applications

Abstract

O-(Cyclopentylmethyl)hydroxylamine hydrochloride is a versatile synthetic intermediate prized in medicinal chemistry and drug discovery for its utility in constructing complex molecular architectures. As an O-alkylated hydroxylamine, it serves as a key building block for introducing the cyclopentylmethoxyamino moiety, enabling the synthesis of novel oximes, hydroxamic acids, and other nitrogen-containing heterocycles. This guide provides an in-depth examination of the compound's nomenclature, physicochemical properties, and a detailed, field-proven synthetic protocol. We emphasize the causality behind experimental choices, offering a self-validating workflow from starting materials to a fully characterized final product. Furthermore, this document explores the compound's applications as a strategic reagent in the development of new therapeutic agents.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. The title compound is systematically named according to IUPAC conventions and is associated with several key identifiers for unambiguous database retrieval.

The formal IUPAC name for the compound is O-(cyclopentylmethyl)hydroxylamine;hydrochloride [1]. It exists as the hydrochloride salt of the free base, O-(cyclopentylmethyl)hydroxylamine, which enhances its stability and handling characteristics as a crystalline solid.

Chemical Structure and Identifiers

The molecular structure consists of a cyclopentyl ring linked to a hydroxylamine core via a methylene bridge. The hydrochloride salt form involves the protonation of the basic nitrogen atom.

Caption: Fig. 1: Structure of O-(Cyclopentylmethyl)hydroxylamine HCl.

Physicochemical Data Summary

Quantitative data for this compound are summarized below. This information is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and safety assessments.

| Property | Value | Source |

| IUPAC Name | O-(cyclopentylmethyl)hydroxylamine;hydrochloride | PubChem[1] |

| CAS Number | 854382-69-7 | CymitQuimica[2] |

| Molecular Formula | C₆H₁₄ClNO | - |

| Molecular Weight | 151.63 g/mol | CymitQuimica[2] |

| Free Base Formula | C₆H₁₃NO | PubChem[1] |

| Free Base Mol. Wt. | 115.17 g/mol | PubChem[1] |

| Typical Purity | ≥95% | CymitQuimica[2] |

| Physical Form | Solid | Sigma-Aldrich (Analog) |

Synthesis Protocol: A Self-Validating Workflow

While various methods exist for synthesizing hydroxylamines, such as the reduction of oximes, a robust and scalable approach for O-alkyl hydroxylamines involves the Gabriel-type synthesis using N-hydroxyphthalimide.[3][4] This method is favored for its high yields and the crystalline nature of its intermediates, which facilitates purification.

The causality for this choice rests on its reliability. The phthalimide group acts as an excellent protecting group for the hydroxylamine nitrogen, preventing undesired side reactions. Its subsequent removal is a clean, high-yielding transformation. This multi-step process constitutes a self-validating system, where the identity and purity of each intermediate can be confirmed before proceeding.

Caption: Fig. 2: Synthetic Workflow Diagram.

Step-by-Step Methodology

Protocol Pillar: Expertise & Experience The choice of solvent, base, and purification method is critical. Dimethylformamide (DMF) is selected for the alkylation due to its polar aprotic nature, which effectively solvates the potassium carbonate and accelerates the SN2 reaction. Ethanol is used for the hydrazinolysis as it readily dissolves the intermediate and the hydrazine, while the phthalhydrazide byproduct conveniently precipitates out.

Step 1: O-Alkylation of N-Hydroxyphthalimide

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-hydroxyphthalimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to create a slurry (approx. 0.5 M concentration).

-

Reagent Addition: Add (bromomethyl)cyclopentane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

-

Workup: Cool the reaction to room temperature and pour it into ice-cold water. The solid precipitate, 2-(cyclopentylmethoxy)isoindoline-1,3-dione, is collected by vacuum filtration, washed with water, and dried.

Step 2: Hydrazinolysis (Deprotection)

-

Setup: Suspend the dried intermediate from Step 1 in ethanol (approx. 0.4 M).

-

Reagent Addition: Warm the suspension to 50 °C and add hydrazine hydrate (1.5 eq) dropwise. A thick white precipitate (phthalhydrazide) will form.

-

Reaction: Heat the mixture to reflux for 2-3 hours.

-

Workup: Cool the mixture to room temperature and filter to remove the phthalhydrazide byproduct. Wash the solid with cold ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude free base, O-(cyclopentylmethyl)hydroxylamine, as an oil. Caution: The free base may be volatile[4].

Step 3: Hydrochloride Salt Formation

-

Solvation: Dissolve the crude oil from Step 2 in a minimal amount of diethyl ether.

-

Precipitation: Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.

-

Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification (Trustworthiness Pillar): Wash the solid with cold diethyl ether to remove any non-polar impurities. Recrystallize from an appropriate solvent system (e.g., isopropanol/ether) to achieve high purity. Dry the final product, this compound, under vacuum.

Spectroscopic Characterization (Illustrative)

Validation of the final product's identity and purity is non-negotiable. The following data are typical and illustrative for a successfully synthesized batch, based on the compound's known structure.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 | br s | 3H | -O-NH₃⁺ |

| ~3.95 | d | 2H | -CH₂-O- |

| ~2.30 | m | 1H | Cyclopentyl-CH |

| ~1.75 | m | 2H | Cyclopentyl-CH₂ |

| ~1.60 | m | 4H | Cyclopentyl-CH₂ |

| ~1.30 | m | 2H | Cyclopentyl-CH₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~79.5 | -CH₂-O- |

| ~38.0 | Cyclopentyl-CH |

| ~29.0 | Cyclopentyl-CH₂ |

| ~25.0 | Cyclopentyl-CH₂ |

Table 3: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2800-3200 (broad) | N-H and O-H stretch (from -NH₃⁺) |

| 2955, 2870 | C-H stretch (aliphatic) |

| 1590 | N-H bend (asymmetric) |

| 1050 | C-O stretch |

| 890 | N-O stretch |

Mass Spectrometry (ESI+) : Expected m/z for the free base [M+H]⁺: 116.1070

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its bifunctional nature: the reactive hydroxylamine group and the lipophilic cyclopentylmethyl moiety.

-

Oxime Ether Formation: The primary application is its reaction with aldehydes and ketones to form stable oxime ethers. This reaction is a cornerstone of combinatorial chemistry and fragment-based drug discovery. It allows for the facile coupling of the cyclopentylmethyl "tail" to a wide variety of molecular scaffolds, enabling systematic Structure-Activity Relationship (SAR) studies.

-

Precursor to Complex Heterocycles: Hydroxylamines are versatile precursors for synthesizing nitrogen- and oxygen-containing heterocycles, which are privileged structures in medicinal chemistry.

-

Modulation of Physicochemical Properties: Incorporating the cyclopentylmethyl group can enhance a drug candidate's lipophilicity, potentially improving its membrane permeability and pharmacokinetic profile. The hydrochloride salt form ensures aqueous solubility, making it a convenient reagent for various reaction conditions[5].

Safety and Handling

GHS Hazard Information (for free base): The free base is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause serious skin and eye irritation/damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

O-(cyclopentylmethyl)hydroxylamine. PubChem, National Center for Biotechnology Information. [Link]

-

O-(cyclopropylmethyl)hydroxylamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of Hydroxylamine via Ketone-Mediated Nitrate Electroreduction. PubMed, National Library of Medicine. [Link]

-

O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. National Center for Biotechnology Information. [Link]

-

Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed, National Library of Medicine. [Link]

-

O-Cyclopropyl Hydroxylamines as Precursors for[6][6]- Sigmatropic Rearrangements. Royal Society of Chemistry Publishing. [Link]

-

N-methylcyclopentanamine hydrochloride. LookChem. [Link]

Sources

- 1. O-(cyclopentylmethyl)hydroxylamine | C6H13NO | CID 21414879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem [lookchem.com]

- 6. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to the Solubility of O-(Cyclopentylmethyl)hydroxylamine Hydrochloride for Pharmaceutical Research

Introduction: The Critical Role of Solubility in Drug Development

Physicochemical Properties of O-(Cyclopentylmethyl)hydroxylamine Hydrochloride

Understanding the inherent properties of a molecule is paramount to predicting its behavior in different solvent systems. This compound is the hydrochloride salt of O-(Cyclopentylmethyl)hydroxylamine.

| Property | Value/Information | Source |

| CAS Number | 854382-69-7 | [2] |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Molecular Weight | 151.63 g/mol | [2] |

| Physical Form | Solid | [2] |

| Structural Features | As a hydrochloride salt, this compound is expected to be more polar and have a higher affinity for polar solvents compared to its free base form. The presence of the cyclopentyl group introduces a degree of lipophilicity. | N/A |

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] As a salt, this compound is anticipated to exhibit greater solubility in polar solvents such as water, ethanol, and methanol due to ion-dipole interactions.[5][6] Its solubility is likely to be pH-dependent due to the presence of the ionizable hydroxylamine group.[1] In contrast, its solubility in nonpolar solvents is expected to be limited.

Anticipated Solubility Profile

While empirical data is the gold standard, we can infer the likely solubility behavior of this compound by examining related compounds. Hydroxylamine hydrochloride (NH₂OH·HCl) is highly soluble in water and soluble in lower alcohols.[7] Structurally similar O-alkylhydroxylamine hydrochlorides, such as O-Isopropylhydroxylamine hydrochloride, are also noted to be soluble in water.[8] Given these trends, it is reasonable to hypothesize that this compound will be soluble in aqueous solutions and polar organic solvents. However, the cyclopentylmethyl group may slightly decrease aqueous solubility compared to smaller alkyl substituents due to increased hydrophobicity.

The following table outlines the expected solubility in common laboratory solvents, which should be confirmed experimentally.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble to Highly Soluble | As a hydrochloride salt, it will dissociate into ions that can be solvated by polar water molecules. |

| Methanol/Ethanol | Soluble | These polar protic solvents can solvate both the ions and the organic portion of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, may be less effective than protic solvents at solvating the hydrochloride salt. |

| Dichloromethane/Chloroform | Sparingly Soluble to Insoluble | These nonpolar solvents are unlikely to effectively solvate the ionic hydrochloride salt. |

| Hexanes/Toluene | Insoluble | Nonpolar solvents that are incompatible with the polar, ionic nature of the compound. |

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium and is a critical parameter for drug development.[9] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[3] The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Step-by-Step Methodology

1. Preparation of Saturated Solutions:

-

Rationale: The goal is to create a solution where the solvent is saturated with the solute, with an excess of solid material present to ensure equilibrium.[3]

-

Procedure:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into multiple glass vials (at least in triplicate for statistical validity). The exact amount should be sufficient to ensure a solid residue remains after equilibration.[10]

-

Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

2. Equilibration:

-

Rationale: Achieving a true thermodynamic equilibrium between the dissolved and undissolved solid is crucial for accurate measurement.[9] This process can be slow for some compounds.

-

Procedure:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).[11]

-

Agitate the samples for a predetermined period, typically 24 to 48 hours.[10] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and the concentrations compared. Agreement between the time points indicates that equilibrium has been achieved.

-

3. Phase Separation:

-

Rationale: It is critical to completely separate the undissolved solid from the saturated solution to avoid artificially inflating the measured concentration.[4]

-

Procedure:

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining fine particles.[12] It is advisable to discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.

-

4. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC with UV detection is a highly sensitive and specific method for quantifying the concentration of the dissolved compound.[13][14]

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99 for accuracy.

-

Sample Analysis: Inject the filtered sample solutions (diluted if necessary to fall within the range of the calibration curve) into the HPLC system.

-

Calculation: Determine the concentration of the compound in the sample solutions by interpolating their peak areas from the calibration curve.[14] The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.[9][15]

-

Kinetic Solubility: Often measured in high-throughput screening, this is the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[16] It is generally a faster measurement but can overestimate the true solubility as it may reflect the solubility of an amorphous or supersaturated state.[9]

-

Thermodynamic Solubility: As described in the protocol above, this is the equilibrium solubility of the most stable crystalline form of the compound and is the more relevant value for formulation and biopharmaceutical assessment.[15]

Conclusion

While specific, published quantitative solubility data for this compound remains elusive, this guide provides a robust framework for its determination. By understanding its physicochemical properties as a hydrochloride salt and applying the detailed shake-flask protocol, researchers can reliably measure its thermodynamic solubility in various solvents. This empirical data is indispensable for making informed decisions in lead optimization, pre-formulation studies, and the overall advancement of drug development programs. The principles and methodologies outlined herein ensure scientific integrity and provide a clear path to generating the critical solubility data required for successful pharmaceutical research.

References

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. (2012). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubMed Central. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Retrieved from [Link]

-

PubChem - NIH. (n.d.). O-Allylhydroxylamine hydrochloride. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Hydroxylammonium chloride. Retrieved from [Link]

-

chemeo.com. (n.d.). hydroxylammonium chloride. Retrieved from [Link]

-

PubChem. (n.d.). O-(cyclopropylmethyl)hydroxylamine hydrochloride. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Hydroxylamine. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxyamine hydrochloride. Retrieved from [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. keyorganics.net [keyorganics.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. enamine.net [enamine.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Guide to the Comprehensive Purity Analysis of O-(Cyclopentylmethyl)hydroxylamine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-(Cyclopentylmethyl)hydroxylamine hydrochloride is a key chemical intermediate whose purity is paramount for the successful synthesis of downstream products, particularly in the pharmaceutical industry. The presence of impurities, even in trace amounts, can significantly affect reaction kinetics, yield, and the safety profile of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the robust purity analysis of this compound, grounded in established analytical principles and regulatory expectations.

As a crucial reagent, ensuring the identity, purity, and quality of this compound is a foundational step in process development and quality control. This document outlines a multi-faceted analytical strategy, explaining the rationale behind method selection and providing detailed protocols to establish a complete purity profile.

Understanding the Impurity Profile

A thorough purity analysis begins with a theoretical assessment of potential impurities. These can originate from the manufacturing process, degradation, or storage. For this compound, likely impurities fall into several categories based on common synthetic routes (e.g., reaction of a cyclopentylmethyl halide with hydroxylamine or hydrolysis of nitromethane followed by alkylation).[1][2]

Potential Process-Related Impurities:

-

Starting Materials: Unreacted hydroxylamine hydrochloride and cyclopentylmethanol or a derivative.

-

By-products: Di-substituted products such as N,O-bis(cyclopentylmethyl)hydroxylamine.

-

Reagents: Residual catalysts or other synthetic reagents.[3]

Degradation Products:

-

Oxidation Products: Hydroxylamine derivatives can be susceptible to oxidation.

-

Hydrolysis Products: Though generally stable, hydrolysis could occur under certain pH and temperature conditions.

Residual Solvents:

-

Organic volatile chemicals used during synthesis and purification must be quantified and controlled according to regulatory guidelines like ICH Q3C.[4][5]

A Multi-Modal Analytical Strategy

No single analytical technique can fully characterize the purity of a compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. The following sections detail the primary techniques and the specific information they provide.

Chromatographic Purity and Assay by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of this compound.[6][7] Due to the lack of a strong chromophore in the molecule, derivatization or UV detection at a low wavelength is often necessary. A pre-column derivatization with an aromatic aldehyde, like benzaldehyde, can be employed to form a UV-active oxime, significantly enhancing detection sensitivity for both the main component and any hydroxylamine-containing impurities.[8][9]

Rationale for Method Design:

-

Stationary Phase: A reversed-phase C18 column is typically effective for separating the relatively non-polar analyte from polar starting materials like hydroxylamine.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) provides robust separation of a wide range of potential impurities.[10]

-

Detection: UV detection is common. If derivatization is used, the wavelength should be set to the λmax of the resulting derivative (e.g., benzaldoxime).[9]

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good retention and separation of moderately non-polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to ensure consistent ionization state and good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | 5% B to 95% B over 30 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 40°C | Elevated temperature improves peak shape and reduces viscosity.[9] |

| Detector | UV at 210 nm or 254 nm (post-derivatization) | Low wavelength for general detection or λmax of the derivative for high sensitivity. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Diluent | Water/Acetonitrile (50:50) | Ensures sample solubility and compatibility with the mobile phase. |

This method must be validated according to ICH Q2(R1) or USP <1225> guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness to prove it is fit for its intended purpose.[11][12][13]

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Residual solvents are critical process impurities that must be controlled within the limits defined by ICH Q3C.[14][15] Gas chromatography with a headspace autosampler is the standard technique for this analysis.[4][5]

Rationale for Method Design:

-

Technique: Headspace sampling is ideal as it introduces only volatile components into the GC system, protecting the column from non-volatile matrix components.

-

Column: A polar column (e.g., G43 phase like polyethylene glycol) is often used for general solvent screening.

-

Detector: A Flame Ionization Detector (FID) is used for its excellent sensitivity to a wide range of organic compounds.

Experimental Protocol: GC-HS for Residual Solvents

-

Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add a high-boiling point solvent like DMSO or DMF to dissolve the sample.

-

Incubation: Equilibrate the vial at a set temperature (e.g., 80°C) for a defined time (e.g., 15 minutes) to allow solvents to partition into the headspace.

-

Injection: Automatically inject a portion of the headspace gas onto the GC column.

-

Separation: Run a temperature gradient program to separate the individual solvents.

-

Quantification: Identify and quantify solvents against a calibrated standard containing known amounts of the expected solvents.

Water Content by Karl Fischer Titration

Water content is a critical parameter that can affect the stability and reactivity of the material. Karl Fischer (KF) titration is the gold standard for water determination due to its specificity for water.[16][17]

Rationale for Method Selection:

-

Specificity: Unlike 'Loss on Drying', the Karl Fischer reaction is specific to water and is not affected by other volatile components.[16][18]

-

Method Choice:

The choice between volumetric and coulometric methods depends on the expected water content of the this compound.[17]

Structural Confirmation and Identification of Impurities by NMR and MS

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is unparalleled for structural elucidation. It confirms the identity of the main compound by showing characteristic chemical shifts and coupling patterns for the cyclopentylmethyl and hydroxylamine protons. It can also be used to identify and quantify organic impurities that are present at levels typically above 0.1%.

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, which is crucial for confirming the identity of the main peak and for identifying unknown impurity peaks observed in the chromatogram.

Integrated Analytical Workflow

A robust quality control strategy integrates these techniques into a logical workflow. The diagram below illustrates the process from sample receipt to the final purity assignment.

Caption: Integrated workflow for the purity analysis of this compound.

Conclusion

The purity analysis of this compound is a comprehensive process that requires the strategic application of multiple analytical techniques. By combining chromatographic methods (HPLC, GC) for separation and quantification with spectroscopic methods (NMR, MS) for structural confirmation and specialized tests like Karl Fischer titration for water content, a complete and reliable purity profile can be established. Adherence to method validation principles as outlined by regulatory bodies like the ICH is essential to ensure that the data generated is trustworthy and suitable for its intended purpose in research and drug development.[20][21]

References

- Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025). GMP Insiders.

- What Is Karl Fischer Titr

- Karl Fischer Titration Tips: W

- Karl Fischer titr

- Analysis of Residual Solvents According to the New ICH Q3C Guideline.Shimadzu (Asia Pacific).

- Karl Fischer water content titr

- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA).

- ICH Q3A(R2) Impurities in New Drug Substances.ECA Academy.

- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.US Pharmacopeia.

- An Effective Approach to HPLC Method Development.Onyx Scientific.

- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.

- ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Impurities: Guideline for Residual Solvents Q3C(R8). (2021). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Analytical methods valid

- Validation, Verification, and Transfer of Analytical Procedures.

- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.

- Q3C GUIDELINE FOR RESIDUAL SOLVENTS.Slideshare.

- Impurities in new drug substance| ICH Q3A(R2).YouTube.

- HPLC Method Development Steps For Pharmaceuticals: How To Make. (2024).

- Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2025).

- Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (2018). International Journal of Pharmaceutical and Phytopharmacological Research.

- Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane.Reaction Chemistry & Engineering (RSC Publishing).

- Hydroxylammonium chloride. (2023). Sciencemadness Wiki.

Sources

- 1. Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. Q3A(R2) | PPTX [slideshare.net]

- 4. database.ich.org [database.ich.org]

- 5. Q3C GUIDELINE FOR RESIDUAL SOLVENTS | PPTX [slideshare.net]

- 6. onyxipca.com [onyxipca.com]

- 7. pharmasalmanac.com [pharmasalmanac.com]

- 8. researchgate.net [researchgate.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. uspbpep.com [uspbpep.com]

- 12. Analytical methods validation as per ich & usp | PPT [slideshare.net]

- 13. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]

- 14. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 15. tga.gov.au [tga.gov.au]

- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 17. Karl Fischer water content titration - Scharlab [scharlab.com]

- 18. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 19. gmpinsiders.com [gmpinsiders.com]

- 20. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

O-(Cyclopentylmethyl)hydroxylamine hydrochloride safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of O-(Cyclopentylmethyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound utilized in research and development, particularly in the synthesis of novel molecules within the pharmaceutical and agrochemical industries.[1] Its utility as a building block necessitates a thorough understanding of its properties and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and best practices.

Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as a hazardous substance with the following primary concerns:

-

Skin Irritation: Causes skin irritation.[2]

-

Serious Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[3]

The signal word for this compound is "Warning".[2] It is imperative that all personnel handling this substance are fully aware of these hazards and the associated risks.

GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The pertinent hazard statements (H-statements) for this compound are:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

Precautionary Statements

To mitigate the risks associated with these hazards, the following precautionary statements (P-statements) should be strictly adhered to:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Purity | ≥95% | [1][2] |

| CAS Number | 854382-69-7 | [3] |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is the recommended engineering control to minimize the inhalation of dust or vapors.

-

Eyewash Stations and Safety Showers: Facilities where this compound is handled must be equipped with readily accessible and fully functional eyewash stations and safety showers.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is a mandatory requirement for all personnel handling this substance.

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[2]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected for integrity before each use and replaced immediately if compromised.

-

Lab Coat: A full-length laboratory coat should be worn to protect personal clothing and skin from contamination.[4]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator should be used.[4]

Hygiene Practices

Good laboratory hygiene practices are critical to prevent accidental exposure and contamination.

-

Hand Washing: Hands should be washed thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[2]

-

Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and laundered before reuse.[2]

-

Eating and Drinking: Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored.[3]

Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

-

Container: Store in a tightly closed container.[2]

-

Environment: The storage area should be cool, dry, and well-ventilated.[2]

-

Incompatible Substances: Store away from incompatible materials, such as strong oxidizing agents.[4]

-

Security: The storage area should be secured, and access limited to authorized personnel.[2]

Experimental Protocol: Safe Weighing and Dispensing

This protocol outlines the step-by-step methodology for safely weighing and dispensing this compound in a laboratory setting.

-

Preparation: 1.1. Don all required PPE (safety goggles, nitrile gloves, lab coat). 1.2. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. 1.3. Decontaminate the work surface within the fume hood. 1.4. Place a calibrated analytical balance inside the fume hood. 1.5. Assemble all necessary equipment (spatula, weighing paper/boat, receiving vessel).

-

Weighing: 2.1. Tare the analytical balance with the weighing paper/boat. 2.2. Carefully open the container of this compound. 2.3. Using a clean spatula, transfer the desired amount of the solid onto the weighing paper/boat. Avoid generating dust. 2.4. Once the target weight is achieved, securely close the primary container.

-

Dispensing: 3.1. Carefully transfer the weighed solid into the receiving vessel. 3.2. If any solid is spilled during the transfer, clean it up immediately following the spill and leak procedures outlined in Section 5.2.

-

Cleanup: 4.1. Decontaminate the spatula and any other reusable equipment. 4.2. Dispose of the weighing paper/boat and any other contaminated disposable materials in the designated hazardous waste container. 4.3. Decontaminate the work surface and the analytical balance. 4.4. Remove PPE in the correct order to avoid cross-contamination and dispose of gloves in the appropriate waste stream. 4.5. Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: In case of skin contact, immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

-

Eye Contact: If in eyes, immediately flush with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Leak Procedures

-

Evacuate: Evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.[2]

-

Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2]

-

Decontaminate: Decontaminate the spill area thoroughly.

-

Report: Report the spill to the appropriate safety personnel.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and nitrogen oxides.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Waste generated from the use of this compound must be managed as hazardous waste.

-

Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2] Do not allow the product to enter drains, other waterways, or soil.[2]

-

Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.

Visualization of Safety and Handling Workflow

The following diagram illustrates the key decision points and workflow for the safe handling of this compound.

Caption: Workflow for safe handling of O-(Cyclopentylmethyl)hydroxylamine HCl.

Conclusion

This compound is a valuable reagent in chemical synthesis. However, its potential hazards necessitate a culture of safety and strict adherence to the protocols outlined in this guide. By understanding the risks, utilizing appropriate controls, and being prepared for emergencies, researchers can handle this compound safely and effectively.

References

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Hydroxylamine hydrochloride. Retrieved from [Link]

-

EMD Millipore Corporation. (n.d.). Safety Data Sheet - Hydroxylamine Hydrochloride GR ACS. Retrieved from [Link]

-

Loba Chemie. (2022). Hydroxylamine Hydrochloride AR/ACS Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). O-(cyclopentylmethyl)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). O-(cyclopropylmethyl)hydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet. Retrieved from [Link]

Sources

A Researcher's Guide to O-(Cyclopentylmethyl)hydroxylamine hydrochloride: Sourcing, Quality Control, and Application

Welcome to this in-depth technical guide on O-(Cyclopentylmethyl)hydroxylamine hydrochloride (CAS No. 854382-69-7). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile alkoxyamine reagent. Our focus extends beyond a simple list of suppliers to provide a comprehensive understanding of sourcing strategies, essential quality control measures, and practical application protocols, ensuring the integrity and success of your research endeavors.

Introduction: The Role of O-(Cyclopentylmethyl)hydroxylamine in Modern Chemistry

This compound is a specialized chemical reagent prized for its role in forming stable oxime linkages with carbonyl compounds (aldehydes and ketones). This reaction, known as oxime ligation, is a cornerstone of bioconjugation and medicinal chemistry.[1][2] Its utility is rooted in the high chemoselectivity and stability of the resulting bond under physiological conditions. The cyclopentylmethyl group provides a specific steric and lipophilic profile, which can be advantageous in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3]

PART 1: Sourcing and Supplier Landscape

Acquiring high-quality starting materials is the foundational step for any successful experiment. The commercial availability of this compound can vary, and researchers must critically evaluate suppliers based on purity, documentation, and consistency.

Key Supplier Evaluation Workflow

Before committing to a large-scale purchase, a systematic evaluation is critical. The following workflow outlines a best-practice approach for qualifying a new supplier for this specific reagent.

Caption: A workflow for qualifying and procuring this compound.

Commercial Supplier Overview

Below is a comparative table of commercial suppliers who list this compound. Data such as purity and available quantities are critical metrics for experimental design and scalability.

| Supplier | Brand | CAS Number | Molecular Formula | Purity | Available Quantities |

| Cymit Quimica | Apollo Scientific | 854382-69-7 | C6H14ClNO | 95% | 100mg, 250mg, 1g[4] |

| Cymit Quimica | Indagoo | 854382-69-7 | C6H14ClNO | 95% | 100mg, 250mg, 1g[5] |

| Arctom Scientific | Arctom Scientific | 854382-69-7 | C6H14ClNO | 95% | 100mg[6] |

| Parchem | N/A | 4045-24-3 (Free Base) | C6H13NO | N/A | Quote Required[7] |

Note: This table is based on publicly available data and is not exhaustive. Researchers should always verify specifications directly with the supplier before ordering.

PART 2: Physicochemical Profile and Quality Assurance

Trust in your reagents is paramount. While suppliers provide a Certificate of Analysis (CoA), independent verification of identity and purity for each new batch is a cornerstone of good laboratory practice.

Chemical Properties:

Self-Validating Protocols: In-House Quality Control

Upon receipt of the reagent, it is crucial to perform in-house QC. The causality behind this is simple: to prevent the costly failure of downstream experiments and to ensure reproducibility. An impurity or misidentified reagent can lead to ambiguous results and wasted resources.

Recommended QC Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The resulting spectrum should be consistent with the expected structure of O-(Cyclopentylmethyl)hydroxylamine.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can verify the molecular weight of the compound.

-

Gas Chromatography (GC): GC can be a powerful tool for determining purity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8] Methods for analyzing hydroxylamine hydrochloride often involve derivatization to make the compound volatile enough for GC analysis.[8][9]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the sample by detecting non-volatile impurities.

Caption: A typical workflow for in-house quality control (QC) of a newly received chemical reagent.

PART 3: Core Application: A Protocol for Oxime Ligation

The primary application of O-(Cyclopentylmethyl)hydroxylamine is its reaction with an aldehyde or ketone to form a stable oxime bond. This protocol provides a general, self-validating framework for such a conjugation.

Aniline-Catalyzed Oxime Ligation Mechanism

The reaction rate is pH-dependent and can be significantly accelerated by a nucleophilic catalyst like aniline.[1][10] The catalyst works by first forming a highly reactive Schiff base with the carbonyl compound, which is then rapidly attacked by the alkoxyamine.

Caption: The catalytic mechanism of aniline in an oxime ligation reaction.

Experimental Protocol

This protocol is a generalized starting point. The optimal stoichiometry, solvent, and pH may vary depending on the specific substrates.

Materials:

-

Aldehyde or ketone-containing substrate

-

This compound

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0-7.0[1]

-

Aniline (optional, as a catalyst)

-

Organic Co-solvent (e.g., DMSO or DMF), if substrate solubility is low

-

Analytical tools for monitoring (TLC, LC-MS)

-

Purification system (e.g., flash chromatography, preparative HPLC)

Procedure:

-

Substrate Preparation: Dissolve the aldehyde or ketone-containing substrate in the reaction buffer to a final concentration of 1-10 mg/mL.[1] If necessary, use a minimal amount of a water-miscible co-solvent like DMSO to achieve dissolution.

-

Reagent Preparation: In a separate vial, dissolve this compound in the reaction buffer. A 5- to 20-fold molar excess over the substrate is a typical starting point.[1]

-

Catalyst Addition (Optional but Recommended): If using a catalyst, prepare a stock solution of aniline. The final concentration of aniline in the reaction mixture is typically between 10-100 mM.[1][10]

-

Reaction Initiation: Combine the substrate solution, the O-(Cyclopentylmethyl)hydroxylamine solution, and the aniline catalyst (if used).

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature or 37°C. The reaction is often complete within minutes to a few hours, especially when catalyzed.[2][10]

-

Monitoring (Self-Validation): The progress of the reaction should be monitored. This is a critical self-validating step. Withdraw small aliquots at various time points and analyze them by LC-MS or TLC. Look for the disappearance of the starting material and the appearance of a new product with the expected mass.

-

Quenching & Purification: Once the reaction is complete, it can be quenched (e.g., by adding acetone if excess alkoxyamine remains) or directly purified. Purify the desired oxime conjugate using an appropriate chromatography method.[1]

PART 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for safety. The hydrochloride salt form offers improved stability and handling compared to the free base.[11]

-

Hazards: Hydroxylamine derivatives can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[12][13] Always consult the supplier's Safety Data Sheet (SDS) for complete hazard information.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[14] Avoid creating dust.[16]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][16]

Conclusion

This compound is a valuable reagent for creating stable oxime conjugates in drug discovery and chemical biology. Success with this compound relies on more than just its application; it requires a diligent approach to sourcing, rigorous in-house quality control, and a thorough understanding of the reaction mechanism. By implementing the workflows and protocols outlined in this guide, researchers can ensure the reliability of their reagents and the integrity of their scientific outcomes.

References

- Key Organics. Safety Data Sheet: this compound.

- CymitQuimica. This compound - Apollo Scientific.

- EMD Millipore. SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS.

- Parchem. O-(cyclopentylmethyl)hydroxylamine (Cas 4045-24-3).

- Benchchem. Application Notes and Protocols for O-Methylhydroxylamine in Oxime Ligation.

- Sigma-Aldrich. SAFETY DATA SHEET - Hydroxylamine hydrochloride.

- Benchchem. N-Cyclopentylhydroxylamine Hydrochloride | CAS 60568-18-5.

- Fisher Scientific. Hydroxylamine hydrochloride - SAFETY DATA SHEET.

- Thermo Fisher Scientific. Hydroxylamine hydrochloride - SAFETY DATA SHEET.

- DC Fine Chemicals. Hydroxylamine hydrochloride: Discover its potential.

- Fisher Scientific. Hydroxylamine hydrochloride - SAFETY DATA SHEET (Alternative).

- PubChem. O-(cyclopentylmethyl)hydroxylamine | C6H13NO | CID 21414879.

- Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.

- u:scholar. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.

- Royal Society of Chemistry. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.

- Wiley-VCH. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.

- Guidechem. Hydroxylamine Hydrochloride Synthesis and Hydroxylamine Hydrochloride Preparation.

- Ningbo Inno Pharmchem Co., Ltd. O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis.

- Allan Chemical Corporation. Hydroxylamine Hydrochloride – Reliable U.S. Chemical Supplier.

- CymitQuimica. This compound - Indagoo.

- Arctom Scientific. CAS NO. 854382-69-7 | this compound.

- Google Patents. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.

- ResearchGate. (PDF) QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE.

- Ningbo Inno Pharmchem Co., Ltd. Key Applications of Hydroxylamine Hydrochloride in Analytical Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound [cymitquimica.com]

- 5. This compound [cymitquimica.com]

- 6. arctomsci.com [arctomsci.com]

- 7. parchem.com [parchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]

- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. shepherd.edu [shepherd.edu]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. keyorganics.net [keyorganics.net]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Application Note: O-(Cyclopentylmethyl)hydroxylamine hydrochloride for Advanced Oxime Ligation

A Technical Guide for Researchers in Bioconjugation and Drug Development

Introduction: The Power of Precision with Oxime Ligation

In the landscape of bioconjugation, the demand for robust, selective, and stable chemical linkages is paramount. Oxime ligation, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone), has emerged as a premier bioorthogonal conjugation technique.[1][2] This method is celebrated for its exceptional chemoselectivity, the mild aqueous conditions under which it proceeds, and the remarkable hydrolytic stability of the resulting oxime bond.[1][3][4] These features make it an indispensable tool for applications ranging from the synthesis of antibody-drug conjugates (ADCs) and PET imaging agents to the functionalization of surfaces and the creation of complex hydrogels.[3][5]

This guide focuses on O-(Cyclopentylmethyl)hydroxylamine hydrochloride , a versatile aminooxy reagent. Its cyclopentylmethyl moiety provides a moderate degree of hydrophobicity, which can be advantageous for interactions with specific biomolecular targets or for improving solubility in mixed aqueous-organic systems. This document serves as a comprehensive technical resource, providing senior researchers and drug development professionals with the foundational chemistry, detailed experimental protocols, and practical troubleshooting advice required to successfully implement this reagent in their workflows.

The Underlying Chemistry: Mechanism and Catalysis

A successful ligation strategy is built on a solid understanding of the reaction mechanism. The formation of an oxime is a two-step process involving nucleophilic addition followed by dehydration.

The Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. This forms an unstable tetrahedral intermediate known as a hemiaminal. This intermediate then undergoes acid-catalyzed dehydration to eliminate a water molecule, yielding the stable C=N oxime bond.[2][6][7]

Caption: General mechanism of oxime formation.

Critical Role of pH and Catalysis

The rate of oxime formation is highly pH-dependent. The reaction proceeds optimally under slightly acidic conditions (pH 4-5).[2][8][9] This pH range offers a crucial balance: it is acidic enough to catalyze the dehydration of the hemiaminal intermediate but not so acidic that it fully protonates the aminooxy nucleophile, which would render it unreactive.[6]

However, many biomolecules, such as proteins and antibodies, are sensitive to low pH conditions.[8][10] Performing the ligation at physiological pH (~7.4) is often necessary but results in a significantly slower reaction rate.[2][10] To overcome this kinetic barrier, nucleophilic catalysts are employed. Aniline and its derivatives are highly effective catalysts that can accelerate oxime ligation by orders of magnitude at neutral pH.[8][11][12]